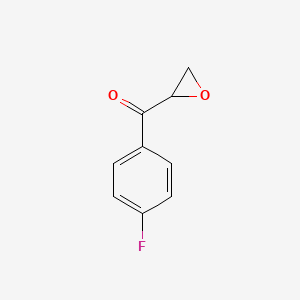

2-(4-Fluorobenzoyl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Fluorobenzoyl)oxirane, also known as oxiranyl (4-fluorophenyl) ketone, is an organic compound with the molecular formula C9H7FO2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 can cyclize in basic media to form oxiranes.

Alkene Epoxidation: Peracids, such as meta-chloroperoxybenzoic acid (MCPBA), react with alkenes to form oxiranes.

Industrial Production Methods

Industrial production of oxiranes, including 2-(4-Fluorobenzoyl)oxirane, often involves the catalytic oxidation of alkenes. For example, ethylene oxide is produced on an industrial scale by the catalytic oxidation of ethylene by air .

Chemical Reactions Analysis

Types of Reactions

Ring-Opening Reactions: Oxiranes can undergo ring-opening reactions, which can proceed via S_N2 or S_N1 mechanisms depending on the reaction conditions and the nature of the epoxide.

Nucleophilic Substitution: Oxiranes can react with nucleophiles such as amines and carboxylic acids.

Common Reagents and Conditions

Nucleophiles: Amines, carboxylic acids

Catalysts: Tertiary amines

Solvents: Dichloromethane, methanol

Major Products

β-Hydroxypropyl Esters: Formed from the reaction of oxiranes with carboxylic acids.

Scientific Research Applications

2-(4-Fluorobenzoyl)oxirane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Material Science: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzoyl)oxirane involves its reactivity as an epoxide. The compound can undergo nucleophilic attack, leading to ring-opening reactions. For example, in the presence of a tertiary amine catalyst, the oxirane ring can be opened by a carboxylic acid, forming a β-hydroxypropyl ester . The reaction proceeds through a series of parallel consecutive stages, including the quaternization of the amine and the nucleophilic attack by the carboxylate anion .

Comparison with Similar Compounds

Similar Compounds

2-(4-Fluorobenzoyl)benzoic Acid: Similar in structure but contains a carboxylic acid group instead of an epoxide ring.

Flubendazole: Contains a fluorobenzoyl group but is used as an anthelmintic.

Uniqueness

2-(4-Fluorobenzoyl)oxirane is unique due to its epoxide ring, which imparts distinct reactivity compared to other fluorobenzoyl compounds. This reactivity makes it valuable in organic synthesis and various industrial applications.

Properties

Molecular Formula |

C9H7FO2 |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

(4-fluorophenyl)-(oxiran-2-yl)methanone |

InChI |

InChI=1S/C9H7FO2/c10-7-3-1-6(2-4-7)9(11)8-5-12-8/h1-4,8H,5H2 |

InChI Key |

OIAKXZWJQIBNDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)

![(1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13157035.png)

![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL](/img/structure/B13157049.png)

![1-[(Chlorosulfonyl)methyl]cyclopropane-1-carbonyl chloride](/img/structure/B13157060.png)

![3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B13157066.png)